4-喹啉丙酸

描述

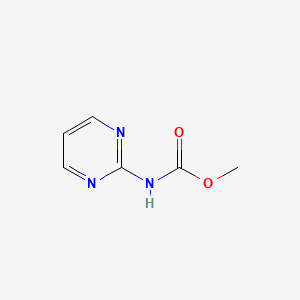

4-Quinolinepropanoic acid is a multi-functional heterocyclic compound. It is also known as α-amino-1,2-dihydro-2-oxo- . This compound has been widely applied in various fields.

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Quinolinepropanoic acid, has been achieved through various methods. One notable method is the Doebner Hydrogen-Transfer Reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the construction of 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reactions .

Molecular Structure Analysis

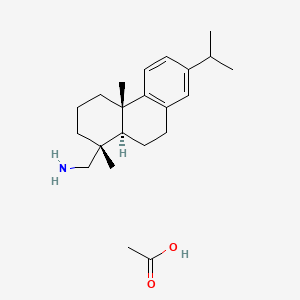

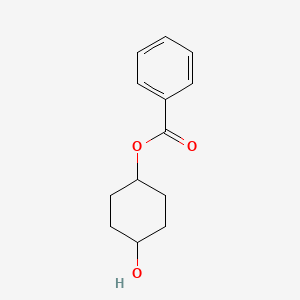

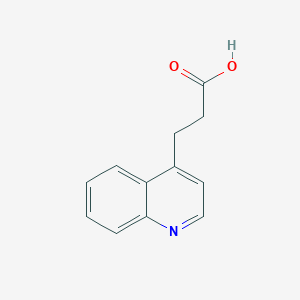

The molecular structure of 4-Quinolinepropanoic acid contains a total of 29 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyridine .

Chemical Reactions Analysis

Quinoline derivatives, including 4-Quinolinepropanoic acid, have been synthesized using various chemical reactions. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines . Another example is the construction of 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Quinolinepropanoic acid include its molecular weight, which is 201.22 g/mol. Other properties such as melting point, boiling point, and density are also important characteristics of this compound .

科学研究应用

抗癌活性

喹啉化合物,包括4-喹啉丙酸等衍生物,表现出显著的抗癌活性。它们通过抑制酪氨酸激酶、蛋白酶体、微管聚合和DNA修复机制的能力,使它们成为癌症药物开发中的潜在候选药物(Solomon & Lee, 2011)。此外,特定的氨基和氟代取代的喹啉-4-羧酸衍生物显示出强大的抗癌活性,证实了它们作为新型抗癌药物的潜力(Bhatt, Agrawal & Patel, 2015)。

抗菌和抗结核特性

喹啉骨架,包括4-喹啉丙酸及其衍生物,以其抗菌活性而闻名。它们对多种细菌具有有效性,并用于治疗结核病和其他细菌感染(Domagala et al., 1986)。

光伏应用

喹啉衍生物已应用于有机-无机光二极管制备领域。它们的光伏特性被用于开发高效异质结二极管,在太阳能应用中至关重要(Zeyada, El-Nahass & El-Shabaan, 2016)。

缓蚀

喹啉及其衍生物,包括4-喹啉丙酸,作为抗腐蚀材料非常有效。它们与表面金属原子形成稳定的螯合络合物,提供对金属腐蚀的保护(Verma, Quraishi & Ebenso, 2020)。

生物成像应用

某些喹啉衍生物被用于生物成像,特别是用于靶向特定细胞结构如高尔基体。它们为开发低成本、高效的生物成像探针提供了新的见解(Chen et al., 2019)。

作用机制

Target of Action

4-Quinolinepropanoic acid, also known as Rebamipide, primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets by forming a ternary complex with a DNA molecule and the gyrase and topoisomerase IV enzymes, thereby blocking bacterial DNA supercoiling . This interaction inhibits the replication of bacterial DNA, leading to the death of the bacteria .

Biochemical Pathways

It is known that quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They exhibit their bioactivities through different mechanisms of action .

Pharmacokinetics

The pharmacokinetics of 4-Quinolinepropanoic acid involves absorption, distribution, metabolism, and excretion (ADME). With the exception of norfloxacin, which is only 30 to 40% bioavailable from the oral route, the 4-quinolones are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours . The 4-quinolones are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg .

Result of Action

The primary result of 4-Quinolinepropanoic acid’s action is its potent antimicrobial effect. It has been used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating COX-2 genes .

安全和危害

属性

IUPAC Name |

3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJZVWBVDNIJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295165 | |

| Record name | 4-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolinepropanoic acid | |

CAS RN |

67752-29-8 | |

| Record name | 4-Quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067752298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。